Oxaprozin

Description

Properties

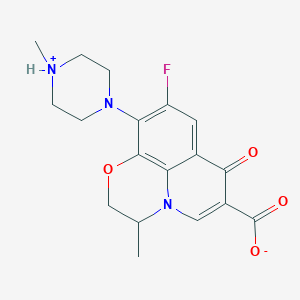

IUPAC Name |

3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPXSFXSNFPTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045118 | |

| Record name | Oxaprozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxaprozin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Slightly soluble in alcohol. Insoluble in water, 3.25e-02 g/L | |

| Record name | Oxaprozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00991 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAPROZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxaprozin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from methanol | |

CAS No. |

21256-18-8 | |

| Record name | Oxaprozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21256-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxaprozin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021256188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaprozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00991 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxaprozin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxaprozin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxaprozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxaprozin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAPROZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHJ80W9LRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAPROZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxaprozin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158-159 °C, 160.5 to 161.5 °C, 158 - 159 °C | |

| Record name | Oxaprozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00991 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAPROZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxaprozin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Oxaprozin's Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis. This document provides a detailed examination of the molecular mechanisms underlying this compound's action, focusing on its interaction with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. We present quantitative data on its inhibitory potency, outline detailed experimental protocols for assessing its activity, and provide visual representations of the relevant biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Introduction

This compound is a well-established NSAID used in the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Its clinical efficacy is rooted in its ability to modulate the arachidonic acid cascade, a critical signaling pathway in the inflammatory response. The primary targets of this compound within this cascade are the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] Understanding the specific interactions of this compound with the two main isoforms of COX, the constitutively expressed COX-1 and the inducible COX-2, is crucial for comprehending its therapeutic benefits and potential side effects.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic properties of this compound are attributed to its inhibition of both COX-1 and COX-2 enzymes.[1][4][5] By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGs) and thromboxanes (TXs). This reduction in pro-inflammatory prostanoids alleviates the symptoms of inflammation.

The Arachidonic Acid Cascade and COX Enzymes

The synthesis of prostaglandins begins with the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2. Free arachidonic acid is then metabolized by either the COX or lipoxygenase pathways. The COX pathway, the primary target of this compound, leads to the production of prostaglandins, prostacyclin, and thromboxane.

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[6]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[6]

This compound is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[7]

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Articles [globalrx.com]

- 4. This compound: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. medcentral.com [medcentral.com]

- 7. medchemexpress.com [medchemexpress.com]

Oxaprozin's Interaction with the NF-kappaB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is recognized for its therapeutic efficacy in managing inflammatory conditions such as osteoarthritis and rheumatoid arthritis. Beyond its well-established role as a cyclooxygenase (COX) inhibitor, emerging evidence highlights a significant interaction between this compound and the nuclear factor-kappaB (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of this interaction, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. Understanding this aspect of this compound's pharmacology is crucial for researchers and drug development professionals seeking to leverage or mitigate its effects on this pivotal inflammatory pathway.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a central role in regulating the expression of a vast array of genes involved in inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of kappaB (IκB). Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

This compound's Mechanism of Action on the NF-κB Pathway

This compound has been demonstrated to exert its anti-inflammatory effects, at least in part, through the modulation of the NF-κB signaling cascade. The primary mechanism of this interaction is the inhibition of NF-κB's nuclear translocation .[1][2] Evidence suggests an upstream point of intervention, with studies indicating that this compound's activity is linked to the inhibition of Akt activation . This, in turn, prevents the activation of IKK, a critical kinase upstream of IκBα phosphorylation and degradation.[2][3] By inhibiting the IKK-mediated phosphorylation and subsequent degradation of IκBα, this compound effectively traps NF-κB in the cytoplasm, preventing it from activating the transcription of pro-inflammatory genes.

Quantitative Data on this compound's Interaction with the NF-κB Pathway

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the NF-κB signaling pathway and related cellular responses.

Table 1: Inhibition of NF-κB Activation by this compound

| Parameter | Value | Cell Type | Reference |

| IC50 for NF-κB Activation | 50 µM | Inflammatory Cells | [1] |

Table 2: Dose-Dependent Effect of this compound on Monocyte Apoptosis

| This compound Concentration | Effect | Cell Type | Reference |

| 5 µM | Detectable induction of apoptosis | Activated Monocytes | [1] |

| 50 µM | Maximum pro-apoptotic activity | Activated Monocytes | [1] |

Table 3: Effect of this compound on Upstream and Downstream Components of the NF-κB Pathway

| Target | Effect | Cell Type | Reference |

| Akt Phosphorylation | Inhibition | CD40L-treated Monocytes | [4] |

| NF-κB (p65) Phosphorylation | Inhibition | CD40L-treated Monocytes | [4] |

| IKK Activation | Prevention | Monocytes | [2][3] |

| TNF-α Release | Inhibition | Cells stimulated by E. coli lipopolysaccharide | [3] |

| IL-1β Release | Inhibition | Cells stimulated by E. coli lipopolysaccharide | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the interaction between this compound and the NF-κB signaling pathway.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

Objective: To determine the effect of this compound on the DNA binding activity of NF-κB.

Protocol:

-

Nuclear Extract Preparation:

-

Culture appropriate cells (e.g., human peripheral mononuclear cells) and treat with desired concentrations of this compound for a specified time.

-

Stimulate the cells with a known NF-κB activator (e.g., TNF-α, LPS).

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard laboratory protocol.

-

Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

-

-

EMSA Reaction:

-

Prepare a binding reaction mixture containing:

-

Nuclear extract (5-10 µg)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 0.5 mM DTT, 4% glycerol)

-

Poly(dI-dC) (a non-specific competitor DNA)

-

³²P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

-

-

Electrophoresis and Visualization:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band in this compound-treated samples compared to the stimulated control indicates inhibition of NF-κB DNA binding.

-

Western Blotting for IκBα Degradation and p65 Nuclear Translocation

Objective: To assess the effect of this compound on the degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Protocol:

-

Cell Treatment and Fractionation:

-

Treat cells with varying concentrations of this compound and stimulate with an NF-κB activator as described for EMSA.

-

Perform nuclear and cytoplasmic fractionation.

-

-

Protein Quantification and SDS-PAGE:

-

Measure the protein concentration of both cytoplasmic and nuclear fractions.

-

Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 or Histone H3 for nuclear fraction).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. A stabilization of IκBα in the cytoplasm and a decrease of p65 in the nucleus of this compound-treated cells would indicate inhibition of the pathway.

-

NF-κB Luciferase Reporter Gene Assay

Objective: To quantify the transcriptional activity of NF-κB in response to this compound treatment.

Protocol:

-

Cell Transfection:

-

Plate cells (e.g., HEK293) in a multi-well plate.

-

Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Treatment and Stimulation:

-

After 24-48 hours of transfection, treat the cells with different concentrations of this compound.

-

Subsequently, stimulate the cells with an NF-κB activator.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.

-

Western Blotting for Akt and IKK Phosphorylation

Objective: To determine if this compound inhibits the phosphorylation of Akt and IKK, the upstream kinases in the NF-κB pathway.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with various concentrations of this compound and stimulate with an appropriate agonist (e.g., growth factors for Akt, TNF-α for IKK).

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

-

-

Protein Quantification and Immunoblotting:

-

Follow the Western blotting procedure as described in section 4.2.

-

Use primary antibodies specific for the phosphorylated forms of Akt (e.g., anti-phospho-Akt Ser473) and IKK (e.g., anti-phospho-IKKα/β Ser176/180).

-

Also, probe separate blots with antibodies against total Akt and total IKK to normalize for protein loading. A reduction in the ratio of phosphorylated protein to total protein in this compound-treated samples would indicate an inhibitory effect.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, this compound's points of intervention, and a typical experimental workflow.

Figure 1: The NF-kappaB signaling pathway and points of intervention by this compound.

Figure 2: A generalized experimental workflow for investigating this compound's effect on the NF-kappaB pathway.

Conclusion

The interaction of this compound with the NF-κB signaling pathway represents a significant, COX-independent mechanism contributing to its anti-inflammatory properties. By inhibiting the upstream kinase Akt, this compound prevents the activation of the IKK complex, leading to the stabilization of IκBα and the cytoplasmic retention of NF-κB. This blockade of NF-κB nuclear translocation and subsequent transcriptional activity provides a compelling rationale for its efficacy in inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further explore and leverage this important pharmacological action of this compound. Future investigations could focus on elucidating the precise molecular interactions between this compound and Akt, and on exploring the therapeutic potential of targeting this pathway in other NF-κB-driven pathologies.

References

- 1. A review of the emerging profile of the anti-inflammatory drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delayed apoptosis of human monocytes exposed to immune complexes is reversed by this compound: role of the Akt/IkappaB kinase/nuclear factor kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delayed apoptosis of human monocytes exposed to immune complexes is reversed by this compound: role of the Akt/IκB kinase/nuclear factor κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Induced Apoptosis on CD40 Ligand-Treated Human Primary Monocytes Is Associated with the Modulation of Defined Intracellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetic Properties and Metabolic Pathways of Oxaprozin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and metabolic pathways of oxaprozin, a nonsteroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research, discovery, and developmental efforts in the pharmaceutical sciences by offering detailed data and experimental methodologies.

Pharmacokinetic Profile

This compound exhibits a distinct pharmacokinetic profile characterized by excellent absorption, extensive protein binding, and a long elimination half-life, which allows for once-daily dosing. Its pharmacokinetics are generally linear at therapeutic doses, though some nonlinear characteristics are observed at higher concentrations due to saturable plasma protein binding.

Absorption

Following oral administration, this compound is well-absorbed from the gastrointestinal tract, with a bioavailability of approximately 95%.[1][2] Peak plasma concentrations are typically reached within 2 to 6 hours.[3] The rate of absorption can be slowed by the presence of food, but the overall extent of absorption remains unchanged.[1] Antacids do not appear to significantly affect the rate or extent of this compound absorption.[1]

Distribution

This compound is extensively bound to plasma proteins, primarily albumin, with a binding extent exceeding 99%.[3] This high degree of protein binding results in a relatively small apparent volume of distribution, ranging from 0.15 to 0.25 L/kg.[4] The binding to plasma albumin is concentration-dependent.[3] At doses exceeding 1200 mg, the unbound fraction of the drug increases, leading to a subsequent increase in clearance and volume of distribution for the total drug.[3] Despite its high plasma protein binding, this compound effectively penetrates into the synovial fluid, a proposed site of its anti-inflammatory action.[3]

Metabolism

The liver is the primary site of this compound metabolism, where it undergoes extensive biotransformation through two main pathways: microsomal oxidation and glucuronic acid conjugation.[5] Approximately 65% of an administered dose is metabolized via microsomal oxidation, while the remaining 35% undergoes direct glucuronidation.[6]

The oxidative metabolism is primarily mediated by the cytochrome P450 enzyme, CYP2C9.[7] This process results in the formation of hydroxylated metabolites.[3] A small fraction of these phenolic metabolites, estimated at less than 5%, exhibit some pharmacological activity, though their contribution to the overall therapeutic effect is considered limited.[6]

The major metabolites of this compound are ester and ether glucuronides, which are pharmacologically inactive.[1] These conjugated metabolites are water-soluble and readily excreted. Due to their efficient elimination, these metabolites do not tend to accumulate in the plasma of individuals with normal renal function upon chronic dosing.[6]

Excretion

This compound and its metabolites are eliminated from the body through both renal and fecal routes. Approximately 65% of the administered dose is excreted in the urine, primarily as glucuronide conjugates, with about 5% being excreted as unchanged drug.[1] The remaining 35% is eliminated in the feces.[1] Biliary excretion of unchanged this compound is a minor elimination pathway, and there is no significant enterohepatic recycling.[6]

The elimination half-life of this compound is notably long, typically ranging from 40 to 60 hours.[4] This extended half-life is a key feature that supports a once-daily dosing regimen.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound.

| Parameter | Value | Reference(s) |

| Bioavailability | 95% | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours | [3] |

| Plasma Protein Binding | > 99% (primarily to albumin) | [3] |

| Apparent Volume of Distribution (Vd) | 0.15 - 0.25 L/kg | [4] |

| Elimination Half-life (t½) | 40 - 60 hours | [4] |

| Primary Route of Metabolism | Hepatic (Oxidation and Glucuronidation) | [5] |

| Primary Route of Excretion | Urine (65%) and Feces (35%) | [1] |

Metabolic Pathways

The metabolic biotransformation of this compound is a critical determinant of its clearance and duration of action. The primary pathways involve Phase I oxidation followed by Phase II conjugation, as well as direct Phase II conjugation.

Caption: Metabolic pathways of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacokinetic and metabolic properties of this compound.

Determination of this compound in Plasma using High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying this compound concentrations in plasma samples for pharmacokinetic studies.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 1.0 mL of plasma sample in a centrifuge tube, add a suitable internal standard.

-

Add 2.0 mL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

4.1.2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and ammonium acetate buffer (e.g., 12.5 mmol/L, pH 3.0) in a 71:29 (v/v) ratio.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 285 nm.[9]

-

Quantification: Construct a calibration curve using standards of known this compound concentrations in blank plasma.

Caption: HPLC analysis workflow for this compound in plasma.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to identify the primary metabolites of this compound and the cytochrome P450 isozymes involved in its oxidative metabolism.

4.2.1. Incubation Procedure

-

Prepare an incubation mixture in a microcentrifuge tube containing:

-

Human liver microsomes (0.5 mg/mL final concentration).

-

This compound (1 µM final concentration, from a stock solution in a suitable solvent like DMSO, final solvent concentration should be <0.5%).

-

Phosphate buffer (0.1 M, pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle agitation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Include control incubations: a negative control without the NADPH-regenerating system and a positive control with a known CYP2C9 substrate.

-

For enzyme phenotyping, perform parallel incubations with specific recombinant human CYP isozymes (e.g., CYP2C9, CYP3A4, etc.) in place of pooled human liver microsomes.

4.2.2. Sample Analysis

-

Centrifuge the terminated incubation mixture to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug and its metabolites.

-

Compare the metabolite profiles from the human liver microsome incubations with those from the recombinant CYP isozyme incubations to identify the specific enzymes responsible for metabolite formation.

Caption: In vitro metabolism workflow of this compound.

Determination of Plasma Protein Binding by Equilibrium Dialysis

This method is used to determine the extent of this compound binding to plasma proteins.

4.3.1. Experimental Setup

-

Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (molecular weight cutoff of 12-14 kDa).

-

In the plasma chamber of each well, add human plasma spiked with a known concentration of this compound.

-

In the buffer chamber of each well, add an equal volume of protein-free phosphate buffer (pH 7.4).

-

Seal the apparatus and incubate at 37°C with gentle agitation to allow the system to reach equilibrium (typically 4-6 hours for rapid equilibrium dialysis systems).[9][10]

4.3.2. Sample Analysis and Calculation

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of this compound in both sets of samples using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Calculate the fraction unbound (fu) using the following formula:

-

fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-

-

The percentage of protein binding is then calculated as:

-

% Protein Binding = (1 - fu) x 100

-

Caption: Workflow for protein binding determination.

Conclusion

This compound possesses a favorable pharmacokinetic profile for the management of chronic inflammatory conditions, highlighted by its long half-life that permits once-daily administration. Its metabolism is well-characterized, proceeding primarily through hepatic oxidation via CYP2C9 and subsequent glucuronidation. A thorough understanding of these pharmacokinetic and metabolic properties, along with the detailed experimental methodologies provided, is essential for professionals engaged in the research and development of this and other related therapeutic agents. This guide serves as a foundational resource to inform further investigation and clinical application of this compound.

References

- 1. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Synthesis, SAR study, physico-chemical characteristics and pharmacology | Semantic Scholar [semanticscholar.org]

- 5. High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The molecular basis of dapsone activation of CYP2C9-catalyzed nonsteroidal anti-inflammatory drug oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioivt.com [bioivt.com]

Oxaprozin: A Technical Guide on a Propionic Acid Derivative NSAID

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class of compounds, which also includes well-known agents like ibuprofen and naproxen.[1][2] Chemically identified as 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, it is a non-narcotic agent with analgesic, anti-inflammatory, and antipyretic properties.[3][4] this compound is clinically utilized for the management of chronic inflammatory conditions, primarily for relieving the signs and symptoms of osteoarthritis and rheumatoid arthritis.[2][4] A distinguishing feature of this compound is its exceptionally long plasma half-life, which permits a convenient once-daily dosing regimen.[5]

The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[2][4] However, emerging research indicates that its pharmacodynamic profile extends beyond COX inhibition to include effects on other crucial inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB).[6][7]

This technical guide provides an in-depth review of this compound, consolidating key data on its chemical properties, mechanism of action, pharmacokinetics, and safety profile. It includes detailed experimental protocols and visual diagrams of its molecular pathways to serve as a comprehensive resource for professionals in pharmaceutical research and development.

Chemical Properties and Synthesis

This compound is an oxazole-propionic acid derivative.[8] Its chemical structure and properties are fundamental to its pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid | [8] |

| Molecular Formula | C₁₈H₁₅NO₃ | [8] |

| Molecular Weight | 293.32 g/mol | [8] |

| CAS Number | 21256-18-8 | [8] |

| Appearance | White to off-white crystalline solid | N/A |

| pKa | 4.7 | N/A |

| LogP | 4.2 | N/A |

A common synthetic route for this compound involves the condensation of benzoin with succinic anhydride, followed by a cyclization reaction with ammonium acetate to form the characteristic oxazole ring structure.

Mechanism of Action

This compound exerts its therapeutic effects through both COX-dependent and COX-independent pathways.

COX-Dependent Pathway: Prostaglandin Synthesis Inhibition

The canonical mechanism of action for all NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] COX-1 is a constitutive enzyme involved in physiological functions, such as maintaining the gastrointestinal mucosal lining and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2][9]

This compound is a non-selective inhibitor of both isoforms.[4] By blocking the active site of these enzymes, it prevents the conversion of arachidonic acid into prostaglandin H₂, the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[4]

Quantitative analysis reveals that this compound has a preference for COX-1 over COX-2, which is consistent with its classification as a traditional, non-selective NSAID.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (μM) | Assay System | Selectivity Ratio (COX-2/COX-1) | Reference |

|---|---|---|---|---|

| Human COX-1 | 2.2 | Human Platelets | 16.4 | [6] |

| Human COX-2 | 36 | IL-1 Stimulated Human Synovial Cells | [6] | |

| NF-κB Activation | 50 | Inflammatory Cells | N/A | [8] |

| Anandamide Hydrolase | 85 | Neurons | N/A |[8] |

COX-Independent Pathways

Beyond prostaglandin synthesis, this compound modulates other key inflammatory pathways, which may contribute to its overall therapeutic effect.

NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] this compound has been shown to inhibit the activation of NF-κB.[6] This action is believed to be mediated through the inhibition of the Akt/IKK signaling cascade, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6]

Pharmacokinetics

The clinical utility of this compound is heavily influenced by its pharmacokinetic profile, particularly its long elimination half-life.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Description | Reference(s) |

|---|---|---|---|

| Bioavailability (F) | ~95% | Fraction of oral dose reaching systemic circulation. | [4] |

| Time to Peak (Tₘₐₓ) | 3 - 5 hours | Time to reach maximum plasma concentration. | [7] |

| Protein Binding | >99% | Primarily binds to albumin; binding is saturable. | [4][11] |

| Volume of Distribution (Vd) | 11 - 17 L / 70 kg | Apparent volume into which the drug distributes. | [4] |

| Metabolism | Hepatic (~95%) | 65% via microsomal oxidation, 35% via glucuronidation. Metabolites are largely inactive. | [11] |

| Elimination Half-life (t₁/₂) | 40 - 60 hours | Allows for once-daily administration. | [4] |

| Route of Elimination | Urine (~65%) and Feces (~35%) | Primarily excreted as metabolites. ~5% excreted unchanged in urine. |[4][11] |

Absorption: this compound is well absorbed following oral administration. While food may slow the rate of absorption, the overall extent is not affected.[4]

Distribution: The drug is extensively bound to plasma proteins, which contributes to its long half-life and low volume of distribution.[11] At higher therapeutic doses, protein binding becomes saturated, leading to non-linear kinetics where a higher proportion of the drug is unbound.[11]

Metabolism: this compound is primarily metabolized in the liver to inactive ester and ether glucuronide conjugates.[11]

Excretion: The metabolites are eliminated through both renal and fecal routes.[4] Due to minimal renal clearance of the parent drug, dosage adjustments in patients with renal impairment should be approached with caution.[11]

Clinical Profile and Safety

This compound is indicated for the long-term symptomatic treatment of rheumatoid arthritis and osteoarthritis.[11] Its efficacy is comparable to other NSAIDs like naproxen and diclofenac, with the primary advantage of a once-daily dosing schedule that can improve patient adherence.[7]

Table 4: Summary of Adverse Events Associated with this compound

| Category | Common Adverse Events | Serious (Rare) Adverse Events |

|---|---|---|

| Gastrointestinal | Dyspepsia, nausea, diarrhea, abdominal pain | GI bleeding, ulceration, perforation |

| Cardiovascular | Edema, hypertension | Myocardial infarction, stroke (Class warning for NSAIDs) |

| Renal | Decreased renal blood flow | Acute renal decompensation, renal failure |

| Dermatologic | Rash, photosensitivity | Stevens-Johnson Syndrome (SJS), Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) |

| Hepatic | Transient elevations in liver enzymes | Jaundice, fulminant hepatitis, hepatic failure |

Like all NSAIDs, this compound carries a boxed warning regarding the risk of serious cardiovascular and gastrointestinal events. The risk of GI toxicity is a direct consequence of COX-1 inhibition, which reduces the production of protective prostaglandins in the stomach lining.[2]

Experimental Protocols

In Vitro COX Enzyme Inhibition Assay (Colorimetric)

This protocol describes a method to determine the IC₅₀ of a test compound like this compound against COX-1 and COX-2 enzymes.

Objective: To quantify the concentration of this compound required to inhibit 50% of the peroxidase activity of ovine COX-1 and COX-2.

Materials:

-

COX (ovine) Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

-

Purified ovine COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic Acid (substrate)

-

This compound (and other control inhibitors like celecoxib) dissolved in DMSO

-

96-well microplate and plate reader (590-620 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare a series of dilutions of this compound in assay buffer (e.g., from 0.1 µM to 100 µM).

-

Assay Setup: To appropriate wells of a 96-well plate, add:

-

150 µL of Assay Buffer

-

10 µL of Heme

-

10 µL of either COX-1 or COX-2 enzyme solution.

-

10 µL of the diluted this compound solution (or vehicle for control wells).

-

-

Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the colorimetric substrate solution, followed immediately by 20 µL of arachidonic acid solution to all wells.

-

Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction rate (V).

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot percent inhibition versus the log of the inhibitor concentration.

-

Determine the IC₅₀ value using a non-linear regression curve fit.

-

In Vivo Anti-Inflammatory Model: TPA-Induced Mouse Ear Edema

This acute inflammation model is used to evaluate the topical anti-inflammatory activity of compounds.

Objective: To assess the ability of topically applied this compound to reduce ear swelling (edema) induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).

Materials:

-

Male CD-1 or Swiss mice (20-25g)

-

TPA solution in acetone or ethanol (e.g., 2.5 µg / 20 µL)

-

This compound solution in a suitable vehicle (e.g., acetone)

-

Positive control (e.g., Indomethacin)

-

7-mm biopsy punch

-

Analytical balance

Procedure:

-

Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.

-

Grouping: Divide mice into groups (n=3-5 per group):

-

Group 1: Naive (no treatment)

-

Group 2: Vehicle + TPA

-

Group 3: Positive Control + TPA

-

Group 4: this compound + TPA

-

-

Treatment Application: Apply the test substance (Vehicle, Positive Control, or this compound) topically to both the inner and outer surfaces of the right ear (e.g., 10 µL per surface).

-

Inflammation Induction: After 10-30 minutes, apply the TPA solution topically to the same right ear of all mice (except the naive group). The left ear serves as an internal, untreated control.

-

Edema Development: House the animals for 4-6 hours to allow for maximal edema formation.[12]

-

Sample Collection: Euthanize the mice by cervical dislocation. Immediately collect a 7-mm plug from both the right (treated) and left (control) ears using a biopsy punch.

-

Measurement: Weigh each ear plug immediately on an analytical balance.

-

Data Analysis:

-

Calculate the edema (swelling) as the difference in weight between the right and left ear plugs for each mouse (Δ weight = Right ear mg - Left ear mg).

-

Calculate the percent inhibition of edema for each treatment group compared to the TPA-only group using the formula: % Inhibition = [1 - (Δ weight_treated / Δ weight_TPA)] * 100.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

-

Conclusion and Future Directions

This compound is a potent propionic acid derivative NSAID with a well-established role in managing chronic inflammatory arthritis. Its primary mechanism, the non-selective inhibition of COX-1 and COX-2, is complemented by activities in other significant inflammatory pathways, such as NF-κB signaling. The drug's key pharmacokinetic advantage is its long elimination half-life, which supports a convenient once-daily dosing schedule. However, like other traditional NSAIDs, its use is limited by the risk of significant gastrointestinal and cardiovascular adverse events stemming from its mechanism of action.

Future research and development efforts are likely to focus on creating safer formulations of this compound. Strategies such as developing prodrugs to mask the free carboxyl group responsible for local GI irritation or designing novel delivery systems like nanogels to enhance topical delivery and reduce systemic exposure represent promising avenues for mitigating the risks associated with this effective anti-inflammatory agent. Continued investigation into its COX-independent mechanisms may also uncover new therapeutic applications or opportunities for developing drugs with improved safety profiles.

References

- 1. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. academicjournals.org [academicjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]

The Evolution of a Selective RXR Agonist: A Technical Guide to Oxaprozin Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoid X Receptor (RXR) represents a pivotal target in therapeutic drug discovery due to its central role in regulating a myriad of physiological processes through heterodimerization with other nuclear receptors. However, the development of RXR agonists has been historically hindered by suboptimal pharmacokinetic profiles and significant off-target effects. This technical guide delves into the seminal research that repurposed the nonsteroidal anti-inflammatory drug (NSAID) Oxaprozin as a scaffold for developing novel, selective, and potent RXR agonists with superior drug-like properties. We present a comprehensive overview of the quantitative structure-activity relationships, detailed experimental protocols for the key assays employed in their characterization, and visual representations of the underlying signaling pathways and experimental workflows. This document serves as an in-depth resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are focused on nuclear receptor modulation.

Introduction

The Retinoid X Receptors (RXRs), comprising three isoforms (RXRα, RXRβ, and RXRγ), are ligand-activated transcription factors that play a crucial role as universal heterodimer partners for numerous other nuclear receptors.[1] This central role in nuclear receptor signaling makes them attractive therapeutic targets for a range of pathologies, including cancer, metabolic diseases, and inflammatory conditions. Despite this potential, the clinical utility of existing RXR agonists, such as bexarotene, has been limited by poor pharmacokinetics and adverse effects.[2]

Recent research has identified the well-established NSAID, this compound, as a molecule with moderate RXR agonist activity.[3] This discovery provided a novel and promising scaffold for the development of new RXR modulators. Through systematic structure-activity relationship (SAR) studies, researchers have successfully engineered this compound analogues with significantly enhanced potency and selectivity for RXR, alongside superior pharmacokinetic properties.[2] This guide provides a detailed technical examination of these groundbreaking findings.

Quantitative Data on this compound and its Analogues

The following tables summarize the quantitative data for this compound and its key analogues, highlighting the progression of potency and selectivity for the Retinoid X Receptor isoforms.

Table 1: In Vitro RXR Agonist Activity of this compound and Key Analogues

| Compound | RXRα EC50 (µM) | RXRα Max. Act. (%) | RXRβ EC50 (µM) | RXRβ Max. Act. (%) | RXRγ EC50 (µM) | RXRγ Max. Act. (%) |

| This compound | 16.1 ± 0.6 | 23 ± 1 | > 30 | - | > 30 | - |

| Analogue 38 | 0.045 ± 0.003 | 95 ± 2 | 0.038 ± 0.002 | 100 ± 3 | 0.051 ± 0.004 | 98 ± 2 |

| Analogue 41 | 0.029 ± 0.002 | 92 ± 3 | 0.025 ± 0.001 | 96 ± 2 | 0.033 ± 0.003 | 94 ± 3 |

| Bexarotene | 0.031 ± 0.002 | 100 | 0.028 ± 0.002 | 100 | 0.035 ± 0.003 | 100 |

Data sourced from Schierle et al., 2021.[2]

Table 2: Selectivity Profile of a Key this compound Analogue (Analogue 38)

| Nuclear Receptor | EC50 (µM) | Max. Act. (%) |

| RXRα | 0.045 | 95 |

| RARα | > 10 | < 10 |

| RARβ | > 10 | < 10 |

| RARγ | > 10 | < 10 |

| PPARα | > 10 | < 15 |

| PPARγ | > 10 | < 10 |

| PPARδ | > 10 | < 5 |

| LXRα | > 10 | < 5 |

| LXRβ | > 10 | < 5 |

Data illustrates high selectivity for RXRα over other tested nuclear receptors. Sourced from Schierle et al., 2021.[2]

Table 3: Pharmacokinetic Properties of a Key this compound Analogue (Analogue 38) in Mice

| Parameter | Value |

| Half-life (t1/2) | 4.5 h |

| Clearance (CL) | 2.1 L/h/kg |

| Volume of distribution (Vd) | 1.3 L/kg |

| Oral Bioavailability (F) | 85% |

Data from in vivo studies in mice. Sourced from Schierle et al., 2021.[2]

Experimental Protocols

Gal4-Hybrid Reporter Gene Assay for RXR Agonist Activity

This assay is a cornerstone for determining the potency and efficacy of compounds as nuclear receptor agonists.

Objective: To quantify the dose-dependent activation of RXR isoforms by test compounds.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T (Human Embryonic Kidney) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cells are seeded into 96-well plates.

-

After 24 hours, cells are transiently co-transfected with three plasmids using a suitable transfection reagent (e.g., Lipofectamine):

-

An expression vector for a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of the human RXR isoform (α, β, or γ).

-

A reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving the expression of firefly luciferase.

-

A control plasmid constitutively expressing Renilla luciferase (e.g., pRL-SV40) to normalize for transfection efficiency and cell viability.[4][5]

-

-

-

Compound Treatment:

-

Following a 4-6 hour transfection period, the medium is replaced with a medium containing serial dilutions of the test compounds (e.g., this compound and its analogues) or a vehicle control (e.g., DMSO).

-

-

Luciferase Activity Measurement:

-

After 18-24 hours of incubation with the compounds, the cells are lysed.

-

The activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

-

The fold activation is calculated relative to the vehicle control.

-

Dose-response curves are generated using non-linear regression analysis to determine the EC50 (half-maximal effective concentration) and maximal activation values.

-

Nuclear Receptor Selectivity Counter-Screening

Objective: To assess the selectivity of lead compounds by determining their activity on other nuclear receptors.

Methodology:

-

The Gal4-Hybrid Reporter Gene Assay protocol described in section 3.1 is repeated.

-

Instead of RXR-LBD expression vectors, plasmids encoding the LBDs of other relevant nuclear receptors (e.g., RARα/β/γ, PPARα/γ/δ, LXRα/β) are used.

-

Lead compounds are tested at a high concentration (e.g., 10 µM) to detect any off-target activity.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the key pharmacokinetic parameters of lead compounds.

Methodology:

-

Animal Model:

-

Male CD-1 or C57BL/6 mice are used.

-

Animals are housed under standard conditions with ad libitum access to food and water.

-

-

Compound Administration:

-

For intravenous (IV) administration, the compound is formulated in a suitable vehicle (e.g., a solution of DMSO, Solutol HS 15, and saline) and administered via the tail vein at a specific dose (e.g., 5 mg/kg).

-

For oral (PO) administration, the compound is formulated in a suitable vehicle (e.g., a 0.5% methylcellulose solution) and administered by oral gavage at a specific dose (e.g., 20 mg/kg).

-

-

Blood Sampling:

-

Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital or tail vein sampling.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalysis:

-

The concentration of the compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F).

-

Visualizing the Core Concepts

RXR Agonist Signaling Pathway

The following diagram illustrates the mechanism of action of an RXR agonist, from entering the cell to modulating gene expression.

Caption: RXR Agonist Signaling Pathway.

Experimental Workflow for Developing Selective RXR Agonists

This diagram outlines the logical progression of experiments, from the initial lead compound to a well-characterized selective agonist.

References

Technical Guide: Solubility and Stability of Oxaprozin in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaprozin, with the chemical name 4,5-diphenyl-2-oxazolepropanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1][2] It is utilized in the management of osteoarthritis and rheumatoid arthritis for its anti-inflammatory, analgesic, and antipyretic properties.[2] The efficacy and formulation development of any active pharmaceutical ingredient (API) are fundamentally linked to its physicochemical properties, primarily its solubility and stability in various solvent systems. This guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents, presents quantitative data, and details relevant experimental protocols.

Solubility Profile of this compound

The solubility of a drug candidate is a critical parameter, influencing its dissolution, absorption, and overall bioavailability. This compound is characterized as a sparingly soluble drug in aqueous media.[1][2] Its solubility is significantly higher in organic solvents, which are frequently used during synthesis, purification, and analytical method development.

Quantitative Solubility Data

The solubility of this compound in several common organic solvents has been documented. The data is summarized in the table below for easy comparison.

| Solvent | Solubility (mg/mL) | Citation |

| Dimethyl Sulfoxide (DMSO) | ~ 30 | [1][2] |

| Dimethylformamide (DMF) | ~ 30 | [1][2] |

| Ethanol | ~ 15 | [1][2] |

| DMSO:PBS (pH 7.2) (1:1) | ~ 0.5 | [1] |

| Aqueous Buffers | Sparingly Soluble | [1][2] |

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then perform a stepwise dilution with the chosen aqueous buffer.[1]

Stability Profile of this compound

The chemical stability of an API is its capacity to retain its chemical integrity and potency within specified limits throughout its storage and usage. This compound is stable as a solid but demonstrates susceptibility to degradation under certain stress conditions, particularly in solution.

General Stability

-

Solid State: When supplied as a crystalline solid and stored at -20°C, this compound is stable for at least four years.[1]

-

Aqueous Solution: It is not recommended to store aqueous solutions of this compound for more than one day, indicating limited stability in aqueous media.[1]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing degradation pathways. A stability-indicating RP-HPLC method was developed to assess the degradation of this compound under various stress conditions.[3] The results are summarized below.

| Stress Condition | Outcome | Citation |

| Acid Hydrolysis | Subjected to degradation | [3] |

| Base Hydrolysis | Subjected to degradation | [3] |

| Oxidative Degradation | Subjected to degradation | [3] |

| Thermal Degradation | Subjected to degradation | [3] |

| Photolytic Degradation | Subjected to degradation | [3] |

These studies confirm that this compound is susceptible to hydrolysis (both acidic and basic), oxidation, heat, and light, which is critical information for formulation, packaging, and storage decisions.[3]

Experimental Protocols

Detailed and reliable experimental protocols are essential for accurately determining the solubility and stability of a compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[4]

-

Equilibration: Agitate the container at a constant, controlled temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[5] Heating or sonication can be used initially to shorten the equilibration time.[4]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a suitable, non-adsorptive filter (e.g., 0.22 µm PTFE).[4]

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][6]

-

Calculation: Calculate the solubility by back-calculating the concentration in the original saturated solution, factoring in the dilution.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are conducted to evaluate the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent system (e.g., methanol-water).

-

Stress Conditions: Aliquot the stock solution and expose it to a range of stress conditions as follows:

-

Acid Hydrolysis: Add HCl (e.g., 0.1 N) and heat (e.g., 60°C for 2 hours). Neutralize with NaOH post-stress.

-

Base Hydrolysis: Add NaOH (e.g., 0.1 N) and heat (e.g., 60°C for 2 hours). Neutralize with HCl post-stress.

-

Oxidative Degradation: Add H₂O₂ (e.g., 3-30%) and keep at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.[7] A control sample should be wrapped in foil to exclude light.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition.

-

Quantification: Analyze the stressed samples and an unstressed control sample using a validated, stability-indicating HPLC method.[3][8] A PDA or mass spectrometric detector is ideal for identifying and quantifying degradation products alongside the parent drug.

-

Evaluation: Calculate the percentage of degradation and assess the peak purity of this compound to demonstrate the specificity of the analytical method.

Caption: General Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

This technical guide provides essential data and protocols concerning the solubility and stability of this compound. It is highly soluble in organic solvents like DMSO and DMF but shows limited aqueous solubility. The stability profile indicates that while stable in its solid form, this compound is susceptible to degradation in solution when exposed to hydrolytic, oxidative, thermal, and photolytic stress. The provided experimental workflows for solubility and stability testing serve as a foundational methodology for researchers in pharmaceutical development and analysis. A thorough understanding of these properties is paramount for developing robust, safe, and effective this compound formulations.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. wjbphs.com [wjbphs.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. scispace.com [scispace.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

A Technical Guide to the Preliminary In Vitro Screening of Oxaprozin's Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and key findings from the in vitro screening of the anti-inflammatory properties of oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). This document details the experimental protocols, summarizes quantitative data, and visualizes the underlying molecular pathways and experimental workflows to support further research and development in this area.

Introduction to this compound

This compound, chemically known as 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, is a member of the propionic acid class of NSAIDs.[1][2] Its primary therapeutic applications are in the management of chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[3][4] The anti-inflammatory, analgesic, and antipyretic effects of this compound are attributed to its inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin biosynthesis.[2][3][5] Beyond this primary mechanism, emerging research indicates that this compound modulates other key inflammatory pathways, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation.[6][7] This guide focuses on the in vitro assays used to characterize these effects.

Quantitative Data Summary

The following tables summarize the key quantitative metrics of this compound's in vitro anti-inflammatory and related activities based on published literature.

Table 1: Cyclooxygenase (COX) Inhibition

| Target Enzyme | Cell/Tissue Source | IC50 Value (μM) | Reference |

| COX-1 | Human Platelets | 2.2 | [6] |

| COX-2 | IL-1 Stimulated Human Synovial Cells | 36 | [6] |

Table 2: Inhibition of Inflammatory Signaling and Other Targets

| Target/Process | Cell/System | IC50 or Effective Concentration | Reference |

| NF-κB Activation | Inflammatory Cells / Human Peripheral Mononuclear Cells | 50 μM | [1][6][8] |

| Anandamide Hydrolase | Neurons | 85 μM | [1][2] |

| Monocyte Apoptosis | Activated Human Monocytes | 5 - 50 μM (Dose-dependent induction) | [1] |

| Protein Denaturation | Bovine Serum Albumin (Heat-induced) | Concentration-dependent inhibition | [9] |

Key Experimental Protocols

Detailed methodologies for the principal in vitro assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

This assay quantifies the ability of this compound to inhibit the production of prostaglandins by COX isoenzymes.

-

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

-

Materials:

-

COX-1 source: Human platelets or ovine COX-1.

-

COX-2 source: IL-1β stimulated human synovial cells, human recombinant COX-2, or LPS-stimulated RAW 264.7 macrophages.[6]

-

Arachidonic acid (substrate).

-

This compound at various concentrations.

-

Prostaglandin E2 (PGE2) ELISA kit.

-

Cell lysis buffer.

-

-

Methodology:

-

Enzyme Preparation: Prepare lysates from human platelets (for COX-1) or IL-1β-stimulated synovial cells (for COX-2).[6]

-

Compound Incubation: Pre-incubate the enzyme preparations with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution containing a non-selective COX inhibitor like indomethacin or by acidification).

-

PGE2 Quantification: Measure the concentration of PGE2 in each sample using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of PGE2 production for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

This protocol describes the use of an Electrophoretic Mobility Shift Assay (EMSA) to assess the inhibition of NF-κB DNA binding.

-

Objective: To determine if this compound inhibits the activation and nuclear translocation of NF-κB.

-

Materials:

-

Human peripheral mononuclear cells or a suitable cell line (e.g., THP-1).[8]

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or TNF-α).

-

This compound at various concentrations.

-

Nuclear extraction kit.

-

Biotin- or radio-labeled DNA probe containing the NF-κB consensus binding site.

-

Poly(dI-dC).

-

Electrophoresis reagents (polyacrylamide gels, buffers).

-

-

Methodology:

-

Cell Culture and Treatment: Culture cells and pre-treat with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., LPS) for 30-60 minutes to induce NF-κB activation.

-

Nuclear Extraction: Isolate nuclear proteins from the cells using a commercial nuclear extraction kit. Determine protein concentration using a BCA or Bradford assay.

-

Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB DNA probe in a binding buffer containing a non-specific competitor DNA like Poly(dI-dC).

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection: Transfer the separated complexes to a nylon membrane and detect the labeled probe using chemiluminescence (for biotin) or autoradiography (for radioisotopes). A "shift" in the migration of the labeled probe indicates NF-κB binding.

-

Data Analysis: Quantify the band intensity of the shifted complex. A reduction in intensity in this compound-treated samples compared to the stimulated control indicates inhibition of NF-κB activation.

-

This assay measures the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Objective: To quantify the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines.

-

Materials:

-

RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Lipopolysaccharide (LPS) as a stimulant.